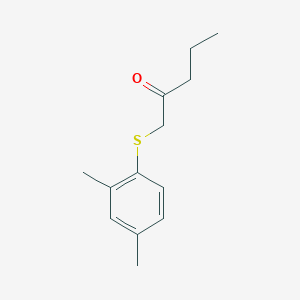

1-((2,4-Dimethylphenyl)thio)pentan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H18OS |

|---|---|

Molecular Weight |

222.35 g/mol |

IUPAC Name |

1-(2,4-dimethylphenyl)sulfanylpentan-2-one |

InChI |

InChI=1S/C13H18OS/c1-4-5-12(14)9-15-13-7-6-10(2)8-11(13)3/h6-8H,4-5,9H2,1-3H3 |

InChI Key |

JRGZFNYBVISWSP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CSC1=C(C=C(C=C1)C)C |

Origin of Product |

United States |

Significance of Aryl Thioether Ketones in Advanced Organic Synthesis

Aryl thioether ketones, the class of compounds to which 1-((2,4-Dimethylphenyl)thio)pentan-2-one belongs, are of considerable importance in the field of advanced organic synthesis. These molecules serve as versatile building blocks and intermediates in the creation of more complex chemical structures. The thioether functional group, in particular, is a key component in a wide array of pharmaceuticals and natural products, highlighting the critical role of sulfur in medicinal chemistry. nih.gov

The synthesis of aryl thioethers is a focal point of extensive research, with numerous methods developed to facilitate their formation. These include transition-metal-catalyzed cross-coupling reactions, which have become a staple in modern synthetic chemistry. acsgcipr.org The development of greener and more sustainable catalytic reactions for thioether synthesis is an ongoing effort, aiming to replace precious metal catalysts with more abundant and environmentally benign alternatives like copper, cobalt, nickel, and iron. acsgcipr.org Furthermore, innovative strategies such as C-H activation and decarboxylative coupling are being explored to avoid the use of organohalogen intermediates. acsgcipr.org

The presence of a ketone functional group in proximity to the aryl thioether moiety, as seen in this compound, offers additional synthetic utility. Ketones are pivotal intermediates in organic synthesis, readily undergoing a variety of transformations to introduce new functional groups and build molecular complexity. For instance, thioesters, which are structurally related to ketones, are utilized in the preparation of aldehydes, esters, amides, and other valuable compounds. acs.org The interplay between the ketone and the thioether in aryl thioether ketones can lead to unique reactivity and provide access to novel molecular scaffolds. This makes them valuable precursors in the synthesis of high-performance polymers, such as poly(thioether-ketone)s (PTEKs), which exhibit excellent thermal stability and mechanical properties. acs.orgacs.org

Historical Context and Evolution of Research on Sulfur Containing Organic Compounds

The study of sulfur-containing organic compounds, or organosulfur chemistry, has a rich and extensive history that predates modern chemistry. In antiquity, sulfur itself was known and utilized for a variety of purposes, from religious ceremonies to medicinal applications. baymineral.com The ancient Egyptians, for example, used sulfur ointments to treat certain ailments. wikipedia.org Alchemists in the Middle Ages considered sulfur a fundamental component of all metals. baymineral.com

The formal recognition of sulfur as a chemical element came in the late 18th century through the work of Antoine Lavoisier. baymineral.comwikipedia.org This laid the groundwork for the systematic study of its compounds. The 19th century witnessed significant discoveries in organosulfur chemistry, forming the basis of our modern understanding. lclark.eduresearchgate.net Throughout the 20th century and into the present day, research in this area has continued to flourish, driven by the discovery of the vital roles that organosulfur compounds play in biology and their wide-ranging applications.

Nature abounds with organosulfur compounds that are essential for life. wikipedia.org The amino acids cysteine and methionine, which are fundamental building blocks of proteins, both contain sulfur. wikipedia.org This element is also present in crucial biomolecules such as the vitamins thiamine (B1217682) and biotin, as well as the antioxidant glutathione. wikipedia.org The discovery of sulfur-containing antibiotics, like penicillin, revolutionized medicine and continues to save countless lives. wikipedia.org The impact of sulfur therapeutics has been instrumental in the evolution of the pharmaceutical industry, with a significant number of FDA-approved drugs containing sulfur-derived functional groups. nih.gov

The evolution of research on sulfur-containing compounds has been marked by a continuous development of new synthetic methods, a deeper understanding of their chemical properties, and an expanding appreciation of their importance in various scientific fields, from materials science to chemical biology. nih.gov

Scope and Objectives of Academic Inquiry into 1 2,4 Dimethylphenyl Thio Pentan 2 One Chemistry

Direct Synthetic Routes to Aryl Thioether Ketones

Direct routes to α-arylthio ketones are favored for their efficiency. These methods primarily involve the strategic formation of the C-S bond using precursors that already contain the requisite ketone and aryl functionalities.

Nucleophilic Substitution Approaches for C-S Bond Formation

One of the most fundamental and widely used methods for synthesizing α-arylthio ketones is the nucleophilic substitution reaction between an α-haloketone and an arylthiolate. For the specific synthesis of this compound, this would involve the reaction of 2,4-dimethylthiophenol with a 1-halopentan-2-one (e.g., 1-chloro- or 1-bromopentan-2-one).

The reaction proceeds via an SN2 mechanism. A base is used to deprotonate the 2,4-dimethylthiophenol, forming the more nucleophilic 2,4-dimethylthiophenolate. This thiolate then attacks the carbon atom bearing the halogen, displacing the halide ion and forming the desired thioether. The presence of the adjacent carbonyl group can facilitate this reaction. youtube.com

Key Reaction Components:

Aryl Thiol: 2,4-Dimethylthiophenol

α-Haloketone: 1-Halopentan-2-one (X = Cl, Br, I)

Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or an alkoxide is typically used.

Solvent: Polar aprotic solvents like acetone, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are common.

The general reaction is depicted below:

Scheme 1: Nucleophilic substitution for the synthesis of this compound.

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

| 2,4-Dimethylthiophenol | 1-Bromopentan-2-one | K₂CO₃ | Acetone | Room Temp to Reflux |

| 2,4-Dimethylthiophenol | 1-Chloropentan-2-one | NaH | THF | 0 °C to Room Temp |

Metal-Catalyzed Cross-Coupling Strategies for Thioether Synthesis

Modern synthetic chemistry often employs metal catalysts to facilitate the formation of C-S bonds, offering milder conditions and broader substrate scope compared to traditional methods. Palladium and copper catalysts are particularly prominent in this area. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination-type reaction adapted for thiols, provide a powerful route to aryl thioethers. scilit.com This approach can couple an aryl halide or triflate with a thiol. For the target molecule, this could involve coupling 2,4-dimethylthiophenol with a suitable pentan-2-one precursor or, more commonly, coupling an aryl halide like 1-bromo-2,4-dimethylbenzene (B107640) with a thiolated pentan-2-one derivative.

A more direct approach involves the palladium-catalyzed α-arylation of ketones. bohrium.comnih.gov In this scenario, pentan-2-one would first be converted to its enolate, which then couples with an activated arylthiol derivative or an aryl halide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.

| Catalyst/Ligand System | Reactant A | Reactant B | Base | Notes |

| Pd₂(dba)₃ / Xantphos | 2,4-Dimethylthiophenol | 1-Bromopentan-2-one | NaOtBu | Couples thiol with α-haloketone. |

| Pd(OAc)₂ / BINAP | 1-Bromo-2,4-dimethylbenzene | 1-Thiopentan-2-one | Cs₂CO₃ | Couples aryl halide with α-thioketone. |

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are a classical and cost-effective alternative to palladium-based systems for forming C-S bonds. researchgate.net These reactions typically involve coupling an aryl halide with a thiol in the presence of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), often with a ligand like phenanthroline or an amino acid.

The synthesis of this compound via this method would likely involve the reaction of 1-iodo-2,4-dimethylbenzene with 1-mercaptopentan-2-one. A base is required to generate the thiolate nucleophile.

| Copper Source | Ligand (Optional) | Reactant A | Reactant B | Base |

| CuI | L-Proline | 1-Iodo-2,4-dimethylbenzene | 1-Mercaptopentan-2-one | K₂CO₃ |

| Cu₂O | Phenanthroline | 2,4-Dimethylthiophenol | 1-Bromopentan-2-one | Cs₂CO₃ |

Thiol-Mediated Functionalization of Carbonyl Precursors

Another versatile strategy involves the reaction of thiols with α,β-unsaturated carbonyl compounds. This approach, known as a conjugate addition or Michael addition, can be used to synthesize β-arylthio ketones. To synthesize the target α-arylthio ketone, a different precursor is needed.

A relevant pathway is the reaction of 2,4-dimethylthiophenol with an α,β-epoxy ketone derived from pentan-2-one. The thiol can act as a nucleophile to open the epoxide ring, which, depending on the reaction conditions and the specific epoxide, can lead to the formation of the α-hydroxy-β-thioether or, after subsequent transformation, the desired α-thioether ketone.

Alternatively, direct functionalization of a pentan-2-one enolate can be achieved using an electrophilic sulfur reagent, such as an N-(arylthio)succinimide. This method introduces the arylthio group directly at the α-position of the ketone.

Stereoselective Syntheses of Chiral Analogues

If the α-carbon of the thioether ketone is a stereocenter, as in related structures, enantioselective synthesis becomes a critical consideration. chemrxiv.orgnih.govunc.edu For this compound, the carbon atom bearing the thioether group is not chiral. However, if a substituent were present at the C1 position, creating a chiral center, stereoselective methods would be applicable. These methods often rely on chiral catalysts, such as chiral cobalt or copper complexes, to control the stereochemical outcome of the C-S bond-forming step. chemrxiv.orgnih.gov While not directly applicable to the achiral target compound, these advanced methodologies are crucial for the synthesis of its chiral analogues.

Precursor-Based and Modular Synthetic Strategies

The construction of this compound can be approached through various precursor-based and modular strategies, allowing for the convergent assembly of the target molecule from distinct building blocks.

Utilization of Organometallic Reagents in Carbon-Carbon Bond Formation

Organometallic reagents are powerful tools for the formation of carbon-carbon bonds. In the context of synthesizing this compound, both organolithium and Grignard reagents can be conceptually employed to construct the pentan-2-one backbone.

One plausible, though less common, approach involves the reaction of an organometallic reagent with a suitable α-thioester precursor. For instance, a propylmagnesium halide could react with an S-(2,4-dimethylphenyl) ethanethioate. However, the reactivity of Grignard reagents with esters can lead to double addition, yielding a tertiary alcohol, which necessitates careful control of reaction conditions, such as low temperatures.

A more controlled method would involve the use of organocuprates (Gilman reagents), which are known for their softer nucleophilicity and are less prone to over-addition reactions with acyl halides and thioesters. A hypothetical route could involve the reaction of lithium dipropylcuprate with a suitable α-halo-thioester, though this is not a commonly reported strategy for this class of compounds.

Alternatively, the pentan-2-one skeleton can be pre-formed, followed by the introduction of the arylthio group at the α-position. This typically involves the generation of an enolate from pentan-2-one, which then reacts with an electrophilic sulfur species. While not a direct C-C bond formation using organometallics for the core structure, these reagents can be used as strong bases to generate the required enolate.

Table 1: Hypothetical Organometallic Approaches to this compound

| Reagent Type | Precursor 1 | Precursor 2 | Key Considerations |

| Grignard Reagent | Propylmagnesium bromide | S-(2,4-dimethylphenyl) ethanethioate | Potential for over-addition to form a tertiary alcohol. Requires strict temperature control. |

| Organolithium Reagent | Propyllithium | α-Thio-substituted carboxylic acid derivative | Highly reactive, may lead to side reactions. |

| Organocuprate (Gilman Reagent) | Lithium dipropylcuprate | 1-Chloro-1-((2,4-dimethylphenyl)thio)ethan-2-one | Potentially more selective for single addition compared to Grignard reagents. |

Cascade and Multicomponent Reaction Sequences

Cascade and multicomponent reactions offer an efficient and atom-economical approach to complex molecules from simple precursors in a single operation. While a specific cascade or multicomponent reaction for the direct synthesis of this compound is not prominently reported, analogous transformations for β-ketosulfides and α-arylthioketones can be envisaged.

A hypothetical multicomponent reaction could involve the condensation of 2,4-dimethylthiophenol, an enolizable ketone like pentan-2-one, and a suitable oxidizing agent. Such a reaction would forge the C-S bond and potentially modify the ketone in a single pot.

More established are cascade reactions that proceed through a series of intramolecular steps. For instance, a tandem Michael addition-alkylation sequence could be adapted. This would involve the conjugate addition of 2,4-dimethylthiophenol to an appropriate α,β-unsaturated ketone, followed by an intramolecular rearrangement or a subsequent alkylation step to furnish the final product. The efficiency of cascade reactions lies in their ability to construct complex molecules with high bond-forming efficiency, minimizing waste and purification steps. acs.orgnumberanalytics.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. The synthesis of this compound can be approached with these principles in mind, focusing on the use of safer solvents, catalytic systems, and energy-efficient reaction conditions.

Solvent-Free and Aqueous Reaction Conditions

Traditional organic syntheses often rely on volatile and often toxic organic solvents. To address this, solvent-free and aqueous reaction conditions are increasingly explored.

Solvent-Free Synthesis: The reaction of an α-haloketone, such as 1-chloropentan-2-one, with 2,4-dimethylthiophenol could potentially be carried out under solvent-free conditions, possibly with microwave assistance. oatext.comresearchgate.netnih.gov Microwave irradiation can accelerate reaction rates, leading to shorter reaction times and often cleaner reactions with higher yields. oatext.comresearchgate.net Mechanochemistry, or ball-milling, is another solvent-free technique that could be applied, where mechanical energy is used to drive the reaction between the solid reactants. nih.gov

Aqueous Synthesis: While challenging due to the generally low water solubility of the reactants, the synthesis could potentially be performed in water using phase-transfer catalysts or surfactants to facilitate the reaction between the organic substrates and an aqueous solution of the thiolate salt. organic-chemistry.org Ultrasound-assisted synthesis in aqueous media has also emerged as a green technique that can promote reactions at the interface of immiscible liquids. researchgate.netnih.govi-scholar.inarabjchem.org

Table 2: Green Chemistry Approaches to the Synthesis of this compound

| Approach | Key Features | Potential Advantages |

| Solvent-Free (Microwave) | Rapid heating, shorter reaction times. | Reduced solvent waste, energy efficiency, potentially higher yields. |

| Solvent-Free (Mechanochemistry) | Use of mechanical force to induce reaction. | Avoids bulk solvents, can lead to unique reactivity. |

| Aqueous Synthesis | Water as the reaction medium. | Environmentally benign solvent, reduced toxicity and flammability. |

| Aqueous Synthesis (Ultrasound) | Use of ultrasonic waves to promote reaction. | Enhanced reaction rates, improved mixing of immiscible reactants. |

Sustainable Catalytic Systems (e.g., DBU-catalyzed methods)

The use of catalysts is a cornerstone of green chemistry, as they can promote reactions with high efficiency and selectivity, often under milder conditions. For the synthesis of this compound, various catalytic systems can be considered.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, strong organic base that has found widespread use as a catalyst in a variety of organic transformations. acs.org In the context of α-sulfenylation of ketones, DBU can act as a catalyst to promote the reaction between a ketone and a sulfenylating agent. For instance, DBU could catalyze the reaction of pentan-2-one with an electrophilic sulfur reagent like N-(2,4-dimethylphenylthio)succinimide. The DBU would facilitate the formation of the enolate of pentan-2-one, which would then attack the sulfur electrophile.

Another potential DBU-catalyzed route involves the conjugate addition of 2,4-dimethylthiophenol to an α,β-unsaturated ketone, such as pent-1-en-3-one. DBU can effectively catalyze the Michael addition of thiols to enones. researchgate.netrsc.orgacsgcipr.org The resulting β-thioketone could then potentially be isomerized or otherwise converted to the target α-thioketone, although this would represent a multi-step process.

Comparative Analysis of Synthetic Efficiency, Selectivity, and Sustainability

A comparative analysis of the different synthetic methodologies reveals a trade-off between efficiency, selectivity, and sustainability.

Efficiency and Selectivity: Organometallic approaches, while powerful for C-C bond formation, can suffer from a lack of selectivity, particularly in the case of highly reactive Grignard and organolithium reagents. Cascade and multicomponent reactions, when well-designed, can be highly efficient, leading to complex products in a single step with high atom economy. The selectivity of these reactions is often high due to the orchestrated sequence of bond-forming events. Catalytic methods, including those using DBU, generally offer good to excellent selectivity under mild conditions.

Sustainability: Green chemistry approaches, by their nature, prioritize sustainability. Solvent-free methods, particularly those utilizing microwave or mechanochemical activation, significantly reduce solvent waste and can be more energy-efficient. Aqueous synthesis, when feasible, uses the most environmentally benign solvent. The sustainability of any method is also influenced by the atom economy, E-factor (environmental factor), and reaction mass efficiency (RME). whiterose.ac.ukmdpi.comnih.govwhiterose.ac.uk Cascade and multicomponent reactions often exhibit high atom economy. Catalytic methods, by reducing the need for stoichiometric reagents, also contribute to a lower E-factor.

Table 3: Comparative Analysis of Synthetic Strategies

| Synthetic Strategy | Potential Efficiency | Potential Selectivity | Sustainability Profile |

| Organometallic Reagents | Moderate to High | Variable, can be low | Generally lower due to reactive reagents and anhydrous conditions. |

| Cascade/Multicomponent Reactions | High | High | High atom economy, reduced waste. |

| Solvent-Free Synthesis | High | Good to Excellent | Excellent (no solvent), energy efficient with microwave/ultrasound. |

| Aqueous Synthesis | Moderate | Good | Excellent (water as solvent), though may require additives. |

| DBU-Catalyzed Synthesis | High | High | Good, uses an organocatalyst, mild conditions. |

Mechanistic Pathways for the Formation of the Aryl Thioether Ketone Moiety

The synthesis of α-arylthio ketones, such as this compound, can be achieved through several mechanistic pathways. A common and effective method involves the nucleophilic substitution reaction between an α-halo ketone and a thiolate. In this process, a base is used to deprotonate the corresponding thiol, 2,4-dimethylthiophenol, generating a highly nucleophilic thiolate anion. This anion then attacks the carbon atom bearing the halogen (e.g., bromine or chlorine) in a molecule like 1-halopentan-2-one, proceeding via an SN2 mechanism. This reaction is analogous to the Williamson ether synthesis. masterorganicchemistry.com

Another synthetic route involves the transformation of aryl alcohols. In a copper-catalyzed system using oxygen as the oxidant, aryl alcohols can be converted into the corresponding thioethers. rsc.org The mechanism is believed to involve the oxidation of the alcohol to a ketone, followed by cleavage of the C(aryl)-C(OH) bond to form an aryl acid intermediate, which then undergoes decarboxylative thioetherification. nih.gov

Transition-metal-catalyzed cross-coupling reactions also provide a powerful means to form the C-S bond. acs.org For instance, palladium or copper catalysts can be employed to couple an aryl halide or triflate with a thiol. acsgcipr.org The general mechanism for these reactions involves oxidative addition of the metal catalyst to the aryl halide, followed by coordination of the thiol, and subsequent reductive elimination to yield the aryl thioether product. acsgcipr.org

Reactivity of the Ketone Carbonyl Group in this compound

The carbonyl group in this compound is a primary site for chemical transformations, including nucleophilic additions and reactions involving the adjacent α-carbon.

Nucleophilic Addition Mechanisms

The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by nucleophiles. youtube.com In a nucleophilic addition reaction, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. libretexts.orgmasterorganicchemistry.com The oxygen atom, now bearing a negative charge, is subsequently protonated, typically by a weak acid, to yield an alcohol. libretexts.org The reactivity of ketones in nucleophilic addition is influenced by steric factors; the two alkyl groups attached to the carbonyl carbon in ketones can hinder the approach of the nucleophile. libretexts.org

Alpha-Functionalization Reactions via Enolate Intermediates

The presence of the carbonyl group renders the α-hydrogens (hydrogens on the carbon atom adjacent to the carbonyl group) acidic. wikipedia.org Deprotonation of an α-hydrogen by a base results in the formation of a resonance-stabilized enolate anion. researchgate.netlibretexts.org This enolate is a powerful nucleophile and can react with various electrophiles at the α-carbon. masterorganicchemistry.com

The formation of the enolate is a key step in many reactions, including alkylations. libretexts.org For the α-functionalization of this compound, a strong base is required to completely convert the ketone to its enolate. libretexts.org This enolate can then react with an electrophile, such as an alkyl halide, to introduce a new substituent at the α-position. Thioalkylation of zinc dienolates with α-chlorosulfides is a known method for achieving α-alkylation of α,β-unsaturated ketones. researchgate.net

Reactivity of the Thioether Linkage in this compound

The sulfur atom in the thioether linkage possesses lone pairs of electrons, making it nucleophilic and susceptible to oxidation and other transformations.

Oxidative Transformations to Sulfoxides and Sulfones

Thioethers can be readily oxidized to sulfoxides and subsequently to sulfones. masterorganicchemistry.com This oxidation can be achieved using a variety of oxidizing agents, including hydrogen peroxide (H₂O₂), peroxyacids, and sodium hypochlorite (B82951) (NaOCl). masterorganicchemistry.comnih.govgoogle.com The reaction with H₂O₂ is often slow under physiological conditions but can be catalyzed by various metal catalysts. nih.govacs.org The oxidation of thioethers to sulfoxides is a key reaction, and further oxidation of the sulfoxide (B87167) yields the corresponding sulfone. rsc.org The choice of oxidant and reaction conditions can allow for selective oxidation to either the sulfoxide or the sulfone. organic-chemistry.orgresearchgate.net For instance, manganese porphyrins have been shown to be effective electrocatalysts for the selective oxidation of thioethers to sulfoxides without overoxidation to the sulfone. organic-chemistry.org

| Oxidizing Agent | Product(s) | Conditions |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Often requires a catalyst |

| Peroxyacids (e.g., m-CPBA) | Sulfoxide, Sulfone | Stepwise oxidation |

| Sodium Hypochlorite (NaOCl) | Sulfoxide, Sulfone | Fast reaction rates |

| Metal Catalysts (e.g., Mn-porphyrins) | Sulfoxide | Selective oxidation |

Cleavage Mechanisms of the C-S Bond

The carbon-sulfur bond in thioethers can be cleaved under various conditions. acs.org Metal-free methods for C(sp³)–S bond cleavage have been developed using reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org These reagents are believed to form halosulfonium intermediates, which then undergo further reaction. organic-chemistry.org For example, NBS can mediate the selective cleavage of certain C(sp³)–S bonds. organic-chemistry.org Another approach involves the use of N-chlorosuccinimide (NCS) to achieve metal-free C(sp³)–S bond cleavage, leading to the formation of aryl aldehydes or dithioacetals depending on the solvent. mdpi.com Transition metal catalysis is also a prominent strategy for C-S bond activation and cleavage. acs.org

| Reagent | Outcome of C-S Cleavage |

| N-bromosuccinimide (NBS) | Selective C(sp³)–S bond cleavage |

| N-fluorobenzenesulfonimide (NFSI) | Selective C(sp³)–S bond cleavage |

| N-chlorosuccinimide (NCS) | Formation of aryl aldehydes or dithioacetals |

| Transition Metal Catalysts | C-S bond activation and transformation |

Aromatic Ring Functionalization Mechanisms on the Dimethylphenyl Group

The dimethylphenyl group of this compound presents a chemically rich scaffold for various functionalization reactions. The presence of the electron-donating methyl groups and the sulfur linkage influences the reactivity and regioselectivity of transformations on the aromatic ring. Mechanistic investigations into these functionalizations provide fundamental insights into the electronic and steric effects governing these reactions.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. For the 2,4-dimethylphenyl group in the target molecule, the thioether and the two methyl groups are activating and ortho-, para-directing. However, the positions ortho and para to the strongly activating thioether group are of particular interest.

The general mechanism for EAS involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton restores the aromaticity of the ring. The regioselectivity of this reaction is dictated by the ability of the substituents to stabilize the positive charge in the intermediate.

In the case of the 2,4-dimethylphenyl group, the directing effects of the substituents are as follows:

Thioether group (-S-R): Strongly activating and ortho-, para-directing.

Methyl groups (-CH3): Activating and ortho-, para-directing.

Considering the positions on the 2,4-dimethylphenyl ring, the potential sites for electrophilic attack are C3, C5, and C6. The directing effects of the existing substituents will influence the favorability of substitution at each of these positions. The combined directing effects suggest that positions 3 and 5 are the most likely sites for electrophilic attack due to the cumulative activating and directing influence of the adjacent methyl and thioether groups.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating Groups | Directing Influence | Predicted Reactivity |

| C3 | 2-Methyl, Thioether (at C1) | Ortho to 2-Methyl, Ortho to Thioether | High |

| C5 | 4-Methyl, Thioether (at C1) | Ortho to 4-Methyl, Para to Thioether | High |

| C6 | 2-Methyl, 4-Methyl | Ortho to 2-Methyl, Meta to 4-Methyl | Moderate |

Note: This table represents predicted reactivity based on general principles of electrophilic aromatic substitution and may not reflect experimental outcomes.

Arylation Reactions at Alpha-C(sp3)-H Bonds of Thioethers

The functionalization of C(sp³)–H bonds adjacent to a heteroatom, such as the sulfur in a thioether, represents a powerful strategy for forming new carbon-carbon bonds. nih.gov Arylation at the alpha-carbon of the pentan-2-one chain is a potential transformation for this compound.

Palladium-catalyzed α-C(sp³)-H arylation is a well-established method for this type of transformation. nih.gov The generally accepted catalytic cycle involves several key steps:

Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X) to form a Pd(II) intermediate. nih.gov

Enolate Formation: A base deprotonates the α-carbon of the ketone, forming an enolate.

Transmetalation: The enolate coordinates to the Pd(II) center, displacing the halide. nih.gov

Reductive Elimination: The aryl group and the α-carbon of the ketone reductively eliminate from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.gov

The reactivity in these transformations can be influenced by various factors, including the nature of the palladium catalyst, the ligands, the base, and the aryl halide used. nih.gov Recent studies have also explored metal-free approaches to C-H functionalization, expanding the toolkit for such transformations. researchgate.net

Table 2: Key Mechanistic Steps in Pd-Catalyzed α-C(sp³)-H Arylation of Thioethers

| Step | Description | Key Intermediates |

| 1 | Oxidative Addition | Pd(0) species, Aryl halide, Pd(II)-aryl complex |

| 2 | Enolate Formation | Ketone substrate, Base, Enolate |

| 3 | Transmetalation | Pd(II)-aryl complex, Enolate, Pd(II)-enolate complex |

| 4 | Reductive Elimination | Pd(II)-enolate complex, α-arylated ketone, Pd(0) species |

This table outlines the generally accepted mechanism for Pd-catalyzed α-C(sp³)-H arylation of carbonyl compounds and is applicable to thioether-containing substrates. nih.gov

Advanced Spectroscopic and Structural Elucidation of 1 2,4 Dimethylphenyl Thio Pentan 2 One and Its Derivatives

Application of High-Resolution Mass Spectrometry for Mechanistic Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination of molecules, which in turn allows for the unequivocal confirmation of their elemental composition. For a compound like 1-((2,4-Dimethylphenyl)thio)pentan-2-one, HRMS would be crucial in confirming its molecular formula of C13H18OS.

In the context of identifying mechanistic intermediates, HRMS coupled with a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) would be employed. These methods would allow for the observation of the protonated molecule [M+H]+. The high resolution of the instrument would enable the differentiation of this ion from other species with the same nominal mass but different elemental compositions.

Furthermore, tandem mass spectrometry (MS/MS) experiments on the protonated molecular ion would provide valuable structural information through the analysis of its fragmentation patterns. The fragmentation of organic sulfides is a well-understood process, and for this compound, characteristic fragmentation pathways would be expected. Cleavage of the C-S bonds is a common fragmentation route for thioethers. The fragmentation pattern can help in confirming the connectivity of the molecule. For instance, the cleavage of the bond between the sulfur and the pentan-2-one moiety would likely result in a prominent fragment ion corresponding to the 2,4-dimethylphenylthio cation.

Hypothetical HRMS Fragmentation Data for this compound:

| m/z (calculated) | Proposed Fragment Ion | Elemental Composition |

| 223.1151 | [M+H]+ | C13H19OS+ |

| 139.0522 | [C8H9S]+ | C8H9S+ |

| 85.0648 | [C5H9O]+ | C5H9O+ |

This data is illustrative and represents expected fragmentation based on the principles of mass spectrometry.

Multi-Nuclear NMR Spectroscopy for Elucidation of Complex Molecular Architectures

Multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is the cornerstone for determining the precise molecular structure of organic compounds in solution. For this compound, these techniques would provide a wealth of information regarding the carbon skeleton and the environment of each proton.

1H NMR Spectroscopy: The 1H NMR spectrum would be expected to show distinct signals for the aromatic protons of the 2,4-dimethylphenyl group, the two methyl groups on the aromatic ring, the methylene (B1212753) and methine protons of the pentan-2-one chain, and the terminal methyl group of the pentyl chain. The chemical shifts and coupling patterns of these protons would confirm their connectivity.

13C NMR Spectroscopy: The 13C NMR spectrum would complement the 1H NMR data by providing the number of unique carbon environments. A key signal would be the carbonyl carbon of the ketone group, which is expected to appear significantly downfield, typically in the range of 205-220 ppm. libretexts.org The aromatic carbons would resonate in the 125-150 ppm region, while the aliphatic carbons of the pentan-2-one chain and the methyl groups on the aromatic ring would appear at higher fields.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assembling the complete molecular structure by establishing correlations between protons and carbons.

Predicted 1H and 13C NMR Chemical Shifts for this compound:

| Atom Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| C=O (ketone) | - | ~208 |

| Aromatic CH | 7.0-7.4 | 130-140 |

| CH2 (adjacent to S) | ~3.5 | ~45 |

| CH (pentyl chain) | ~2.8 | ~50 |

| CH2 (pentyl chain) | ~1.6 | ~25 |

| CH3 (pentyl chain) | ~0.9 | ~14 |

| Ar-CH3 | ~2.3 | ~20 |

This data is hypothetical and based on typical chemical shift values for similar functional groups. libretexts.org

X-ray Crystallography for Solid-State Conformational and Intermolecular Interaction Analysis

The crystal structure would reveal the spatial arrangement of the 2,4-dimethylphenyl group relative to the pentan-2-one chain. It would also elucidate any significant intermolecular interactions, such as C-H···O or C-H···π interactions, which govern the packing of the molecules in the crystal lattice. This information is invaluable for understanding the physical properties of the compound and can provide insights into its potential interactions in a biological or material science context.

While no experimental crystal structure for this specific compound is publicly available, studies on similar β-keto sulfides have shown that X-ray crystallography can successfully elucidate their solid-state structures. nih.gov

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 98.5 |

| Volume (ų) | 1280 |

| Z | 4 |

This data is purely illustrative and represents a plausible crystallographic outcome for a molecule of this nature.

Computational and Theoretical Studies of 1 2,4 Dimethylphenyl Thio Pentan 2 One

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic structure of 1-((2,4-Dimethylphenyl)thio)pentan-2-one can be elucidated through molecular orbital (MO) theory. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting electrophilic sites.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the HOMO is expected to have significant electron density localized on the sulfur atom and the electron-rich 2,4-dimethylphenyl ring. The LUMO would likely be centered on the carbonyl group of the pentan-2-one moiety, which is the primary electron-accepting site.

Table 1: Illustrative Frontier Molecular Orbital Energies (Note: These values are hypothetical and for illustrative purposes only.)

| Molecular Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.5 | Sulfur atom, 2,4-Dimethylphenyl ring |

| LUMO | -1.2 | Carbonyl group (C=O) |

| HOMO-LUMO Gap | 5.3 | N/A |

Conformational Analysis and Energetic Profiling

The flexibility of the thioether linkage and the pentanone chain in this compound allows for multiple spatial arrangements, or conformers. Conformational analysis aims to identify the most stable, low-energy conformers and the energy barriers for interconversion between them. This is typically achieved by systematically rotating the rotatable bonds (e.g., C-S, C-C bonds) and calculating the potential energy at each step.

The results of such an analysis would produce a potential energy surface, highlighting the global minimum (the most stable conformer) and various local minima. Understanding the preferred conformation is crucial as it influences the molecule's physical properties and its interaction with other molecules. For this compound, key dihedral angles would include the C-C-S-C angle of the thioether bridge and the C-C-C-C angles of the pentyl chain. The steric hindrance from the methyl groups on the phenyl ring would significantly influence the preferred orientation of the aryl group relative to the rest of the molecule.

Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction and Transition State Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate chemical reactions. For this compound, DFT calculations could predict the pathways of various potential reactions, such as oxidation at the sulfur atom, nucleophilic addition to the carbonyl carbon, or enolate formation at the alpha-carbon.

By mapping the potential energy surface of a reaction, DFT can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in predicting reaction rates. For instance, in a hypothetical oxidation reaction, DFT could model the approach of an oxidizing agent to the sulfur atom and calculate the energy barrier for the formation of the corresponding sulfoxide (B87167). This would provide valuable insights into the feasibility and kinetics of the reaction. Recent studies on similar thioether-ketones have utilized DFT to understand intramolecular interactions and bonding characteristics. researchgate.netnih.gov

Molecular Dynamics Simulations for Investigating Dynamic Behavior and Solvent Effects

While quantum mechanical methods like DFT are excellent for static electronic properties and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation would model the motions of atoms in this compound, providing a view of its flexibility, conformational changes, and interactions with its environment.

A particularly important application of MD is the study of solvent effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol), one can observe how the solvent influences the conformational preferences and dynamics of the solute. The solvent can form hydrogen bonds or have other non-covalent interactions that stabilize certain conformers over others. This information is critical for understanding the behavior of the compound in a realistic chemical environment, which static, gas-phase calculations cannot fully capture.

Quantum Chemical Descriptors for Structure-Reactivity Correlations and Selectivity Prediction

From the results of electronic structure calculations, a variety of quantum chemical descriptors can be derived. These descriptors quantify different aspects of a molecule's electronic properties and are used to build quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR) models. These models correlate the descriptors with observed chemical reactivity or biological activity.

For this compound, these descriptors would provide a detailed electronic profile. For example, calculated atomic charges would pinpoint the most positive and negative centers in the molecule, while the Fukui function would indicate the sites most susceptible to nucleophilic or electrophilic attack. These descriptors can be invaluable for predicting how the molecule will react and what kind of selectivity (e.g., regioselectivity) can be expected in its chemical transformations.

Table 2: Illustrative Quantum Chemical Descriptors (Note: These values are hypothetical and for illustrative purposes only.)

| Descriptor | Definition | Potential Application |

|---|---|---|

| Ionization Potential | Energy required to remove an electron | Correlates with electron-donating ability |

| Electron Affinity | Energy released when an electron is added | Correlates with electron-accepting ability |

| Electronegativity (χ) | A measure of the ability to attract electrons | Predicts overall reactivity |

| Chemical Hardness (η) | Resistance to change in electron distribution | Relates to the HOMO-LUMO gap and stability |

| Electrophilicity Index (ω) | A measure of global electrophilic nature | Predicts reactivity towards nucleophiles |

Applications of 1 2,4 Dimethylphenyl Thio Pentan 2 One in Chemical Synthesis

Role as a Key Synthetic Intermediate for the Construction of Complex Molecular Architectures

As a key synthetic intermediate, 1-((2,4-dimethylphenyl)thio)pentan-2-one offers multiple avenues for molecular elaboration. The ketone functionality can undergo a wide array of classic carbonyl reactions, including nucleophilic additions, reductions, and condensations. The adjacent thioether group can influence the reactivity of the α-carbon, facilitating enolate formation and subsequent alkylation or arylation reactions. rsc.orgrsc.org

The thioether moiety itself can be chemically manipulated. For instance, oxidation of the sulfur atom can yield the corresponding sulfoxide (B87167) or sulfone, which can alter the electronic properties of the molecule and open up new reaction pathways. smolecule.com These oxidized derivatives are also valuable intermediates in their own right, often used in elimination reactions to introduce unsaturation or in sigmatropic rearrangements.

The versatility of α-(phenylthio)ketones as specific enol equivalents has been recognized in organic synthesis. rsc.org This allows for regioselective reactions, which are crucial in the assembly of complex target molecules. The 2,4-dimethylphenyl group provides steric bulk and electronic modification compared to an unsubstituted phenyl group, which can be exploited to influence the stereochemical outcome of certain reactions.

Precursor in the Synthesis of Heterocyclic Compounds

The structural motifs present in this compound make it a plausible precursor for the synthesis of various heterocyclic compounds. Ketones are fundamental starting materials for the synthesis of a wide range of heterocycles. nih.gov For example, 1,4-dicarbonyl compounds, which can be synthesized from α-functionalized ketones, are classic precursors for furans, pyrroles, and thiophenes via Paal-Knorr type syntheses. uwindsor.ca

While direct literature on the use of this specific compound is scarce, the general reactivity of α-substituted ketones is well-established. For instance, α-halo ketones, which can be prepared from ketones, react with β-keto esters to form furans in the Feist-Benary synthesis. uwindsor.ca Similarly, α-amino ketones are intermediates in the Hantzsch pyrrole (B145914) synthesis. uwindsor.ca The thioether group in this compound could potentially be displaced or used to direct cyclization reactions.

Furthermore, α-azido ketones, which can be synthesized from α-halo ketones, are known precursors for a variety of nitrogen-containing heterocycles such as imidazoles, oxazoles, pyrazoles, and triazoles. mdpi.com The conversion of this compound to an α-azido derivative would open a pathway to these important classes of compounds. The synthesis of 5-(alkylthio or arylthio)-3H-1,2-dithiol-3-one derivatives also highlights the utility of thioether functionalities in constructing sulfur-containing heterocycles. researchgate.net

Utilization in Cascade and Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most of the atoms of the starting materials. youtube.com Ketones are frequently employed as one of the key components in various MCRs. For example, the classical Asinger and Ugi reactions can utilize ketones as the carbonyl component. youtube.comnih.gov

The structure of this compound is amenable to participation in such reactions. The ketone group can react with an amine and a cyanide source in the Strecker reaction to form α-amino nitriles, which are precursors to amino acids. nih.gov In the context of an MCR, this reactivity could be harnessed to rapidly build molecular complexity.

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more sequential bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. The functional groups in this compound could be designed to trigger or participate in such sequences. For example, an initial reaction at the ketone could be followed by a cyclization involving the thioether group or the aromatic ring. The palladium-catalyzed hydrostannylation of acetylenic sulfides followed by a Stille coupling to produce α-arylthio-α,β-unsaturated ketones in one pot is an example of a tandem reaction involving similar functionalities. researchgate.netingentaconnect.com

Applications in Materials Science as a Building Block

While the primary applications of this compound are in synthetic organic chemistry, its structural features suggest potential, albeit less explored, applications in materials science. Thioether-containing organic molecules can be of interest as precursors for polymers with specific optical or electronic properties. The sulfur atom can coordinate to metal surfaces, suggesting potential applications in self-assembled monolayers or as corrosion inhibitors.

The aromatic ring of the 2,4-dimethylphenyl group can be further functionalized to introduce polymerizable groups or other functionalities that could be used to create novel materials. The ketone group also offers a handle for further chemical modification to tailor the properties of the molecule for specific material applications. However, it is important to note that the direct application of this compound in materials science is not well-documented in current literature.

Future Directions and Emerging Research Avenues for 1 2,4 Dimethylphenyl Thio Pentan 2 One Chemistry

Exploration of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity

The development of innovative catalytic systems is a cornerstone for advancing the synthetic utility of 1-((2,4-dimethylphenyl)thio)pentan-2-one. Future research will likely pivot towards the design and application of novel catalysts that can offer superior efficiency, selectivity, and broader substrate scope compared to traditional methods.

A significant area of interest lies in the realm of asymmetric catalysis . The development of chiral catalysts capable of inducing high levels of enantioselectivity in reactions involving the α-carbon of this compound would be a major breakthrough. This would enable the synthesis of optically pure compounds, which are of paramount importance in the pharmaceutical and agrochemical industries.

Furthermore, photoredox catalysis presents a promising frontier. The use of visible light to drive chemical reactions under mild conditions aligns with the principles of green chemistry. Research into novel photocatalysts that can mediate a range of transformations, such as C-H functionalization of the pentan-2-one backbone or cross-coupling reactions at the thioether linkage, is expected to intensify.

| Catalytic Approach | Potential Transformation | Anticipated Advantages |

| Asymmetric Organocatalysis | Enantioselective α-functionalization | Metal-free conditions, high enantioselectivity |

| Transition Metal Catalysis | C-S bond activation and cross-coupling | Formation of new C-C, C-N, and C-O bonds |

| Photoredox Catalysis | Radical-mediated transformations | Mild reaction conditions, high functional group tolerance |

Integration into Flow Chemistry and Automated Synthesis Methodologies

The paradigm of chemical synthesis is gradually shifting from batch processing to continuous flow chemistry. The integration of reactions involving this compound into flow systems offers numerous advantages, including enhanced heat and mass transfer, improved safety profiles for handling reactive intermediates, and the potential for straightforward scalability.

Automated synthesis platforms, which combine robotics with flow chemistry, are set to revolutionize the way chemical research is conducted. These systems can perform a large number of experiments in a short period, enabling rapid optimization of reaction conditions and the discovery of novel reactivity. The application of such automated methodologies to the chemistry of this compound will undoubtedly accelerate the pace of research in this area.

Chemo- and Regioselective Functionalization Strategies

The molecular architecture of this compound presents multiple sites for potential functionalization, including the α-carbon, the carbonyl group, the aromatic ring, and the methyl groups. A key challenge and a significant area for future research is the development of highly chemo- and regioselective methods to modify one specific site without affecting the others.

This can be achieved through the design of sophisticated catalysts that can differentiate between the various reactive sites or by employing directing groups that can guide a reagent to a specific position. For instance, the development of methods for the selective functionalization of the ortho C-H bonds of the dimethylphenyl ring, while leaving the rest of the molecule intact, would be a valuable addition to the synthetic chemist's toolbox.

Development of Predictive Models for Reaction Design based on its Reactivity Profile

The advent of computational chemistry and machine learning has provided powerful tools for understanding and predicting chemical reactivity. The development of predictive models based on the extensive reactivity data of this compound and related compounds can significantly aid in the design of new reactions and the optimization of existing ones.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-((2,4-Dimethylphenyl)thio)pentan-2-one, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution reactions, where a thiolate anion (from 2,4-dimethylbenzenethiol) reacts with a halogenated pentan-2-one precursor. Solvent choice (e.g., DMF or THF), temperature (60–80°C), and base (e.g., NaH or K₂CO₃) significantly influence yield . Purification often involves column chromatography or recrystallization.

- Data Note : Yields range from 50–75% depending on steric hindrance from the dimethyl groups .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Key signals include the ketone carbonyl (~208 ppm in ¹³C NMR) and aromatic protons (δ 6.8–7.2 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) confirm the molecular weight (e.g., 220.3 g/mol) .

- FT-IR : Strong absorption bands for C=O (~1700 cm⁻¹) and C-S (~650 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the lab?

- Guidelines : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation. Spills should be neutralized with inert absorbents .

- Safety Data : No acute toxicity reported, but prolonged exposure may cause sensitization .

Advanced Research Questions

Q. How does the 2,4-dimethylphenyl group influence the compound’s reactivity in oxidation and reduction reactions?

- Mechanistic Insight : The electron-donating methyl groups stabilize the thioether via hyperconjugation, making oxidation to sulfoxides/sulfones slower compared to unsubstituted analogs. Reduction of the ketone to a secondary alcohol proceeds efficiently with NaBH₄ or LiAlH₄, yielding 1-((2,4-Dimethylphenyl)thio)pentan-2-ol (85–90% yield) .

- Contradiction Analysis : Conflicting reports on sulfone formation rates may stem from solvent polarity effects (e.g., acetic acid vs. H₂O₂/CH₃CN) .

Q. What strategies are employed to study the compound’s potential antimicrobial activity?

- Experimental Design :

- Assays : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., fluorophenyl or chlorophenyl derivatives) to assess the role of methyl groups in membrane permeability .

- Data Table :

| Strain | MIC (µg/mL) | Reference |

|---|---|---|

| S. aureus | 32 | |

| E. coli | >128 |

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methods :

- Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450).

- DFT Calculations : Analyze electron density around the thioether and ketone to predict nucleophilic/electrophilic sites .

- Case Study : MD simulations suggest the dimethylphenyl group enhances hydrophobic interactions with protein pockets, while the ketone forms hydrogen bonds .

Q. What are the challenges in resolving enantiomers of derivatives, and how are they addressed?

- Chiral Separation : Use HPLC with chiral columns (e.g., Chiralpak AD-H) or enzymatic resolution.

- Case Study : A 2021 study achieved 98% enantiomeric excess for a hydroxylated derivative using Candida antarctica lipase .

Contradictions and Validation

Q. Why do reported yields for nucleophilic substitutions vary across studies?

- Analysis : Discrepancies arise from differences in leaving groups (Br vs. Cl), solvent polarity (polar aprotic vs. non-polar), and steric effects from the 2,4-dimethyl group. For example, bromo-pentan-2-one derivatives yield 70–75% in DMF, while chloro analogs yield ≤50% .

Q. How can conflicting bioactivity data be reconciled?

- Resolution : Variations in assay conditions (e.g., bacterial growth phase, compound solubility in DMSO) may explain inconsistent MIC values. Standardized protocols (CLSI guidelines) and dose-response curves are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.